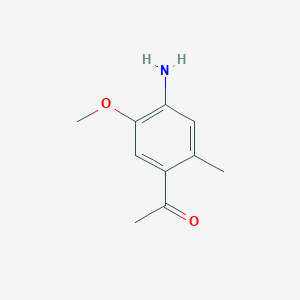
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxy-2-methylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins or enzymes, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Methoxy-2-methylphenyl)ethanone: Lacks the amino group, leading to different chemical reactivity and biological activity.
1-(4-Amino-2-hydroxyphenyl)ethanone:
1-(4-Methoxyphenyl)ethanone: The absence of both the amino and methyl groups results in distinct chemical behavior and uses.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(4-amino-5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(11)10(13-3)5-8(6)7(2)12/h4-5H,11H2,1-3H3 |
InChI Key |
QRONBWWVCLCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


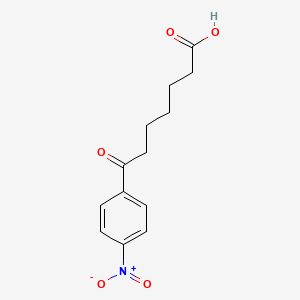

![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
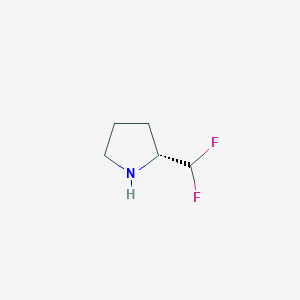
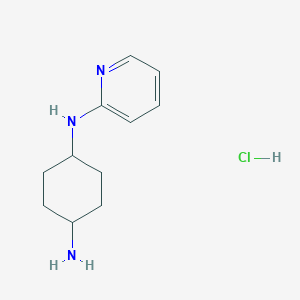
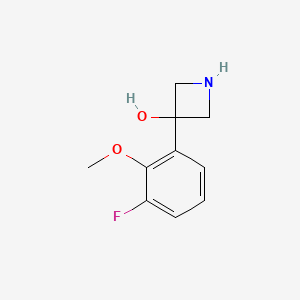
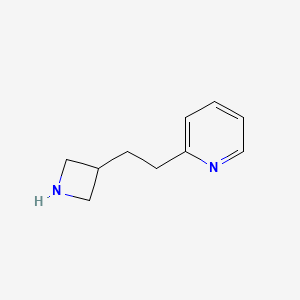
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


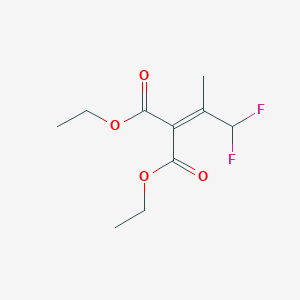
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
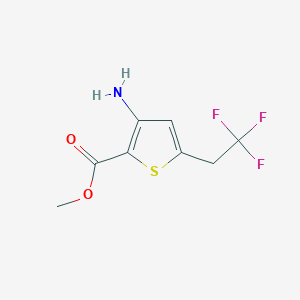
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
